molecular formula C48H56CaN2O10 B12823628 AHU-377 (heMicalciuM salt)

AHU-377 (heMicalciuM salt)

Cat. No.: B12823628
M. Wt: 861.0 g/mol
InChI Key: DDLCKLBRBPYKQS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

AHU-377 (heMicalciuM salt), also known as Sacubitril hemicalcium salt, is a potent inhibitor of neutral endopeptidase (NEP). It is a component of the heart failure medicine LCZ696, which is marketed under the brand name Entresto. The combination drug LCZ696 consists of AHU-377 and the angiotensin II AT1 receptor antagonist valsartan in a 1:1 molar ratio. LCZ696 is used for the treatment of heart failure.

Preparation Methods

AHU-377 is synthesized through a specific synthetic route. The exact reaction conditions and industrial production methods are proprietary information. it is known that AHU-377 is a prodrug that can be converted by enzymatic cleavage of the ethyl ester into the active neprilysin inhibiting metabolite LBQ657.

Chemical Reactions Analysis

AHU-377 undergoes enzymatic cleavage to form LBQ657, which inhibits neprilysin. Neprilysin is responsible for the degradation of various peptides, including atrial natriuretic peptide (ANF) and brain natriuretic peptide (BNP). By inhibiting neprilysin, AHU-377 increases the levels of these blood pressure-lowering peptides.

Scientific Research Applications

AHU-377 has been extensively studied for its potential therapeutic applications:

    Heart Failure Treatment: AHU-377 is a key component of LCZ696, which has shown significant benefits in heart failure patients, reducing the risk of cardiovascular death and hospitalization.

    Blood Pressure Regulation: By preventing neprilysin-mediated degradation of ANF and BNP, AHU-377 helps regulate blood pressure.

    Research Tool: AHU-377 is widely used in scientific research to study neprilysin inhibition and its effects on cardiovascular health.

Mechanism of Action

AHU-377 inhibits neprilysin, an enzyme responsible for breaking down various peptides. By blocking neprilysin, AHU-377 increases the levels of ANF and BNP, leading to vasodilation, diuresis, and antihypertensive effects.

Comparison with Similar Compounds

AHU-377 is unique due to its combination with valsartan in LCZ696. Other neprilysin inhibitors exist, but LCZ696’s dual mechanism of action sets it apart.

For more in-depth information, consult scientific literature and clinical studies .

Properties

Molecular Formula

C48H56CaN2O10

Molecular Weight

861.0 g/mol

IUPAC Name

calcium;4-[[5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2

InChI Key

DDLCKLBRBPYKQS-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2]

Origin of Product

United States

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